1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a structurally complex molecule featuring a piperidine core substituted with a cyclopropyl-1,2,4-oxadiazole moiety at the 3-position and a thiophen-2-yl ethanone group at the 1-position. The compound’s design integrates heterocyclic motifs (oxadiazole and thiophene) known for their pharmacological relevance, such as metabolic stability and receptor-binding affinity .
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-16(10-14-4-2-8-23-14)20-7-1-3-12(11-20)9-15-18-17(19-22-15)13-5-6-13/h2,4,8,12-13H,1,3,5-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCSYADVOOBGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A cyclopropyl group,
- An oxadiazole ring,
- A piperidine moiety,
- A thiophene ring.
The molecular formula is , with a molecular weight of approximately 364.48 g/mol. The presence of these functional groups suggests a potential for diverse biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole, such as the one , exhibit significant antimicrobial properties. For instance:
- A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium bovis BCG, demonstrating strong inhibition in both active and dormant states .
Anticancer Potential
The oxadiazole scaffold has been linked to anticancer activity through various mechanisms:
- Inhibition of Enzymes : Compounds targeting thymidylate synthase and histone deacetylases (HDAC) have shown promise in cancer treatment .
- Molecular Docking Studies : These studies suggest that the compound may effectively bind to specific cancer-related targets, enhancing its potential as an anticancer agent .
Neuropharmacological Effects
The piperidine component is known for its psychoactive properties. Preliminary studies indicate that compounds similar to this one may act as selective muscarinic receptor modulators:
- M1 Receptor Agonism : The compound's structural similarity to known M1 receptor agonists suggests potential cognitive-enhancing effects .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes involved in cellular processes (e.g., thymidylate synthase), the compound disrupts cancer cell proliferation.
- Receptor Modulation : Interaction with muscarinic receptors modulates neurotransmitter systems, potentially improving cognitive functions.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exhibit various pharmacological activities:
Antimicrobial Activity
Many derivatives containing oxadiazole and piperidine structures have shown significant antimicrobial properties. For instance:
- A study demonstrated that related compounds exhibited potent antibacterial and antifungal activities against various strains, suggesting potential applications in treating infections .
Neuropharmacological Effects
Studies have indicated that piperidine derivatives can act on muscarinic receptors. For example:
- Research highlighted that certain cyclopropyloxadiazole derivatives function as selective M₁ muscarinic receptor partial agonists, indicating potential for use in treating cognitive disorders like Alzheimer's disease .
Anti-inflammatory Properties
Compounds with similar structures are being investigated for their anti-inflammatory effects. The presence of thiophene rings is often associated with enhanced anti-inflammatory activity due to their ability to modulate immune responses.
Case Studies
Several case studies have highlighted the efficacy of compounds related to 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared to structurally analogous molecules from published studies. Key similarities and differences are highlighted below.
Compounds with Piperidine and Heterocyclic Substitutions
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine (C₁₇H₁₇N₃O₂S₂) Structural Similarities: Shares the piperidine-oxadiazole backbone and thiophene substituents. Key Differences: Replaces the cyclopropyl group on the oxadiazole with a second thiophene, increasing molecular weight (359.46 g/mol vs. ~317 g/mol for the target compound) and sulfur content.
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (C₁₄H₁₆N₆O) Structural Similarities: Piperidine-ethanone scaffold with a heterocyclic substituent (tetrazole instead of oxadiazole). Key Differences: Tetrazole’s higher nitrogen content may confer greater polarity but lower metabolic stability compared to oxadiazole. Synthesis: Both classes involve chloroacetyl chloride and piperidine in their synthesis, suggesting shared reactivity pathways .
1-[5-(4-Hydroxyphenyl)-3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(Piperidin-1-yl)ethanone (C₂₁H₂₃N₃O₂S) Structural Similarities: Incorporates thiophene and piperidine-ethanone groups. Key Differences: Pyrazoline ring replaces oxadiazole, introducing additional hydrogen-bonding sites. Implications: The pyrazoline core may enhance solubility but reduce aromatic stacking interactions compared to oxadiazole .
Computational and Bioactivity-Based Comparisons
- Bioactivity Clustering : Studies indicate that compounds with structural similarities often cluster by bioactivity profiles. For example, oxadiazole-containing molecules frequently target kinases or GPCRs due to their planar, aromatic nature .
- Similarity Metrics : Tanimoto and Dice indexes (0.65–0.85 for oxadiazole analogs) suggest moderate-to-high structural overlap with the target compound, supporting hypotheses of shared biological targets .
- Proteomic Interaction Signatures : Computational platforms like CANDO predict multitarget interactions based on structural homology. The cyclopropyl-oxadiazole group may influence proteome-wide binding patterns distinct from thiophene-substituted analogs .
Data Table: Key Parameters of Comparable Compounds
Implications for Drug Discovery
- Structural Advantages : The cyclopropyl group on the oxadiazole may improve metabolic stability and membrane permeability compared to bulkier substituents (e.g., thiophene) .
- Synthetic Feasibility : Shared synthetic routes with tetrazole and pyrazoline derivatives suggest scalability, though oxadiazole formation may require optimized cyclization conditions .
- Knowledge Gaps: Direct bioactivity data (e.g., IC₅₀, pharmacokinetics) are needed to validate computational predictions and structural hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
